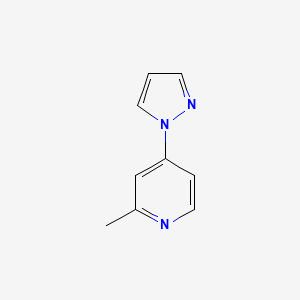

2-methyl-4-(1H-pyrazol-1-yl)pyridine

Description

2-Methyl-4-(1H-pyrazol-1-yl)pyridine is a heterocyclic compound featuring a pyridine ring substituted with a methyl group at the 2-position and a pyrazole ring at the 4-position. This structure confers unique electronic and steric properties, making it relevant in coordination chemistry, medicinal chemistry, and materials science. Its pyridine-pyrazole hybrid architecture enables versatile binding to metal centers and interactions with biological targets, though specific applications require comparative analysis with structurally analogous compounds.

Properties

IUPAC Name |

2-methyl-4-pyrazol-1-ylpyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3/c1-8-7-9(3-5-10-8)12-6-2-4-11-12/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWNYEFHYFHAELC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1)N2C=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-4-(1H-pyrazol-1-yl)pyridine typically involves the cyclocondensation of hydrazine with a carbonyl compound, followed by further functionalization. One common method involves the reaction of 2-methylpyridine-4-carbaldehyde with hydrazine hydrate under reflux conditions to form the pyrazole ring . The reaction is usually carried out in an organic solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems may also be employed to streamline the process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-methyl-4-(1H-pyrazol-1-yl)pyridine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding pyridine N-oxide derivatives.

Reduction: Formation of reduced pyrazole derivatives.

Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

2-methyl-4-(1H-pyrazol-1-yl)pyridine has several scientific research applications:

Chemistry: Used as a ligand in coordination chemistry and catalysis.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug discovery and development.

Industry: Utilized in the synthesis of advanced materials and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 2-methyl-4-(1H-pyrazol-1-yl)pyridine involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and the functional groups present on the molecule .

Comparison with Similar Compounds

Structural and Physical Properties

The structural variations among pyridine-pyrazole derivatives significantly influence their physical properties. Key comparisons include:

Key Observations :

- The target compound’s smaller size and lack of bulky substituents (e.g., phenylethyl or aryl groups) likely result in lower melting points compared to derivatives in , which exhibit higher thermal stability due to extended conjugation.

- PMP demonstrates superior metal-coordination capability due to its two pyrazole arms, unlike the monodentate this compound.

Spectroscopic and Analytical Data

- 1H NMR : Derivatives in show δH 6.5–8.5 ppm for aromatic protons, similar to the target compound’s expected shifts. However, electron-withdrawing groups (e.g., Cl in ) downfield-shift adjacent protons.

- IR Spectroscopy : Pyrazole C=N stretches (~1600 cm⁻¹) are consistent across derivatives , confirming core structural integrity.

Q & A

Basic: What are the standard synthetic routes for 2-methyl-4-(1H-pyrazol-1-yl)pyridine, and how can regioselectivity be ensured?

Methodological Answer:

Synthesis typically involves coupling reactions between pyrazole derivatives and substituted pyridines. Key steps include:

- Nucleophilic substitution : Reacting 4-chloro-2-methylpyridine with 1H-pyrazole under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C .

- Cross-coupling : Palladium-catalyzed C–N bond formation (e.g., Buchwald–Hartwig amination) for higher regiocontrol .

Regioselectivity Challenges : Competing reactions at pyridine C4 vs. C2 positions may occur. Strategies:

Basic: What spectroscopic and crystallographic methods are critical for confirming the structure of this compound?

Methodological Answer:

- NMR :

- X-ray Crystallography :

Advanced: How can researchers optimize reaction yields when introducing substituents to the pyrazole or pyridine moieties?

Methodological Answer:

- Substituent Effects :

- Electron-withdrawing groups (e.g., Cl, CF₃) on pyrazole enhance reactivity in cross-couplings but may reduce solubility .

- Methyl groups on pyridine improve steric stability but require harsher conditions for substitution .

- Catalytic Systems :

Advanced: What challenges arise in crystallographic refinement of this compound derivatives?

Methodological Answer:

Common issues and solutions:

- Disorder in Crystal Lattices : Methyl/pyrazole groups may exhibit rotational disorder. Mitigate via low-temperature data collection (100 K) and SHELXL’s PART instructions .

- Twinned Data : Use TWIN/BASF commands in SHELXL for high-symmetry space groups (e.g., P2₁/c) .

- Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry .

Advanced: How can biological activity assays be designed to study enzyme interactions with this compound?

Methodological Answer:

- Target Selection : Prioritize enzymes with pyridine/pyrazole-binding pockets (e.g., kinases, cytochrome P450) .

- Assay Design :

- Fluorescence polarization (FP) for binding affinity (Kd values).

- IC50 determination via kinetic assays (e.g., NADPH depletion for oxidoreductases) .

- Controls : Compare with analogs (e.g., 4-methoxy or 5-iodo derivatives) to assess substituent impact .

Advanced: What role does this compound play in materials science, such as solar cell research?

Methodological Answer:

- Dye-Sensitized Solar Cells (DSSCs) :

Advanced: How to resolve contradictions in reported biological activity data for structural analogs?

Methodological Answer:

- Data Discrepancies :

- Compare assay conditions (e.g., cell lines, incubation times). For example, anti-inflammatory effects vary between RAW264.7 vs. THP-1 cells .

- Validate via orthogonal methods (e.g., SPR for binding vs. cell-based assays) .

- Meta-Analysis : Use PubChem BioActivity data to cross-reference IC50 values and identify outliers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.